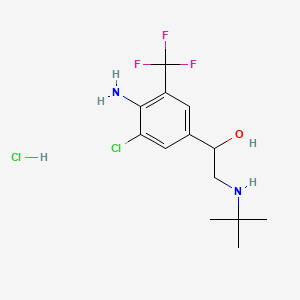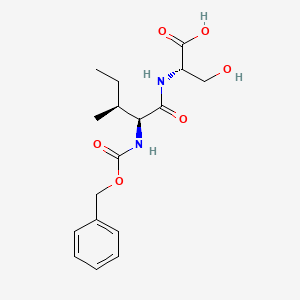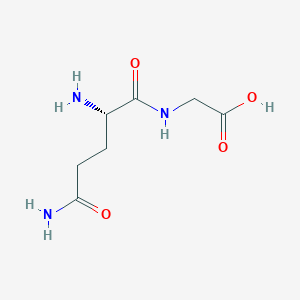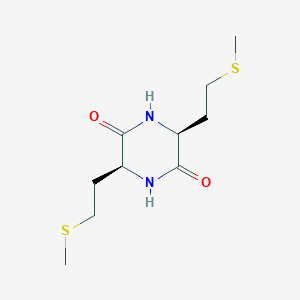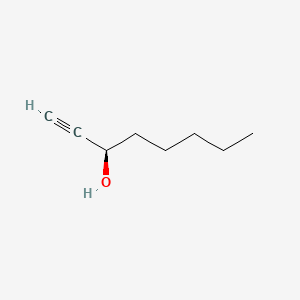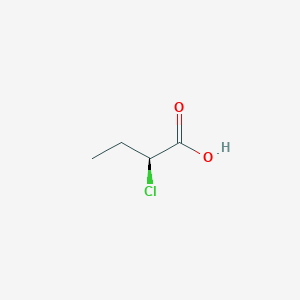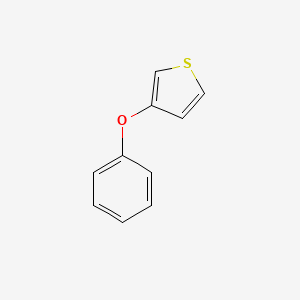
3-苯氧基噻吩
描述
3-Phenoxythiophene is a chemical compound with the molecular formula C10H8OS and a molecular weight of 176.24 . It is a liquid at room temperature and should be stored in a dark place, sealed in dry conditions .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-Phenoxythiophene, often involves ring-forming multicomponent reactions . One method involves the polymerization of 3-hexylthiophene under an electric field . This process improves the regioregularity of the synthesized P3HT .
Molecular Structure Analysis
The molecular structure of 3-Phenoxythiophene can be determined using techniques such as X-ray crystallography . This method allows researchers to provide structures of crystals of a few microns in size .
Chemical Reactions Analysis
3-Phenoxythiophene, like other thiophenes, can undergo a variety of chemical reactions. For instance, it can participate in ring-forming multicomponent reactions to synthesize thiophenes and their derivatives .
Physical And Chemical Properties Analysis
3-Phenoxythiophene has a density of 1.2±0.1 g/cm3 . Its boiling point is 258.0±13.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C . The compound also has a molar refractivity of 51.1±0.3 cm3 .
科学研究应用
1. 晶体结构和自组装结构
3-Phenoxythiophene及其衍生物,如聚(3-己基)噻吩(P3HT),已被研究其独特的晶体结构和自组装性质。研究表明,P3HT的聚硒噻吩类似物可以形成纯的2型相,这种相在室温下稳定,并与P3HT不同。这一发现突显了这些材料创造独特自组装结构的潜力,激发了对硒噻吩类似物在各种应用中的进一步研究(Li et al., 2011)。
2. 合成和抑制效力
一系列取代的3-氨基-5-苯氧基噻吩已被合成,展示了对人类HepG2肝癌细胞中L-T3摄取的显著抑制效力。这些苯氧基噻吩的结构符合其他类L-T3摄取抑制剂的一般概念,表明它们在医学研究中的潜力(Briel et al., 1999)。
3. 反应性和电聚合
基于3-苯氧基噻吩构建块的3-甲苯氧基噻吩和双噻吩的研究表明,苯氧基团的数量和位置显著影响基态几何结构和反应性。这影响了它们用于电聚合的适用性,表明在材料科学中存在潜在应用(Leriche et al., 2005)。
4. 染料敏化太阳能电池
含有3-苯氧基噻吩连接物的苯噻嗪衍生物已被用于染料敏化太阳能电池。一项研究发现,具有呋喃作为共轭连接物的衍生物显示出改善的太阳能转换效率,展示了3-苯氧基噻吩在太阳能电池性能中的影响(Kim et al., 2011)。
5. 聚噻吩中的链间相互作用
对聚(3-己基噻吩)(P3HT)吸收光谱的研究表明,必须考虑链间相互作用才能准确描述其吸收光谱。这一见解对于理解聚噻吩及其衍生物(如3-苯氧基噻吩)在各种应用中的物理性质具有重要意义(Brown et al., 2003)。
6. 电致变色聚合物
对3,4-乙二氧基噻吩衍生物的研究,这些衍生物可以与3-苯氧基噻吩相关,显示出在创建高对比度电致变色聚合物方面的潜力。这些聚合物对于需要可逆颜色变化和电子导电性的应用很有趣(Sankaran & Reynolds, 1997)。
7. 新型光致变色聚合物
合成了含有偶氮苯基的聚噻吩,其中包括3-苯氧基噻吩衍生物,导致了新型光致变色聚合物的产生。这些材料在需要具有光响应性能的材料领域提供了有趣的可能性(Lévesque & Leclerc, 1997)。
8. 用于催化反应的聚合物支持系统
已经使用聚(3,4-乙二氧基噻吩)来固定金属颗粒催化剂和试剂用于催化反应。这种方法,可能适用于3-苯氧基噻吩衍生物,展示了聚合物支持系统在催化中的实用性(Sivakumar & Phani, 2011)。
9. 导电聚合物和电化学器件
Poly(3,4-ethylenedioxythiophene)及其衍生物,包括潜在的3-苯氧基噻吩,具有广泛的性质,使它们在各种电化学设备中有用。它们的合成灵活性和光学性质范围使它们适用于静电放电膜和电极材料等应用(Groenendaal et al., 2000)。
聚合物的电化学合成噻吩和硒噻吩,在3位取代(如3-苯氧基噻吩)时,可以在电化学氧化时形成聚合膜。这些聚合物,如聚(3-甲基噻吩)和聚(3-甲氧基噻吩),表现出电导率,并且经历可逆的颜色变化,表明在电子和显示技术中具有潜在应用(Dian, Barbey, & Decroix, 1986)。
光降解应用聚噻吩(PTh)及其衍生物,如3-苯氧基噻吩,在光催化降解应用中显示出潜力。PTh与金属或金属氧化物的组合扩展了其吸收范围,并增强了在各种光照条件下的光催化活性。这项研究为环境应用开辟了途径,特别是在污染修复方面(Ansari et al., 2015)。
有机太阳能电池基于二噻吡硅烷的小分子,包含3-苯氧基噻吩单元,已被设计和合成用于有机太阳能电池。这些分子在结构上略有不同,显示出明显的光学和电化学性质,其中一些实现了超过8%的功率转换效率。这突显了3-苯氧基噻吩衍生物在可再生能源应用中的潜力(Ni et al., 2015)。
安全和危害
3-Phenoxythiophene is toxic if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a locked container .
属性
IUPAC Name |
3-phenoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSHUWUDKNEGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427050 | |
| Record name | 3-phenoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxythiophene | |
CAS RN |
63285-84-7 | |
| Record name | 3-phenoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the phenoxy group influence the properties of bithiophenes?
A1: [] Both theoretical and experimental studies have demonstrated that the number and position of phenoxy groups significantly impact the geometry of bithiophenes, both in their ground state and as cation radicals. This, in turn, affects the reactivity of these molecules, particularly their ability to undergo electropolymerization. For instance, specific substitutions can lead to more planar structures, facilitating pi-stacking and enhancing conductivity in the resulting polymers.
Q2: What is the significance of using sodium bisulfite in the synthesis of 3-sulphothiophene-2-carboxylic acid?
A2: [] Sodium bisulfite serves as a nucleophile in the copper-mediated nucleophilic substitution reaction used to synthesize 3-sulphothiophene-2-carboxylic acid from the corresponding halothiophenecarboxylic acid. This method is particularly noteworthy because it proposes a novel "ortho halogen assisted intramolecular oxidative addition-reductive elimination mechanism" and offers an improved process for preparing this important pharmaceutical intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

